REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][OH:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)C>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH:14]=[O:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)CO
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
were removed by extraction with 10% Na2S2O3/saturated NaHCO3 (1:1, 230 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 0.5 M NaOH solution and brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][OH:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)C>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH:14]=[O:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)CO
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
were removed by extraction with 10% Na2S2O3/saturated NaHCO3 (1:1, 230 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 0.5 M NaOH solution and brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |